molecular formula C25H28NOP B13959699 Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- CAS No. 51713-15-6

Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-

Cat. No.: B13959699
CAS No.: 51713-15-6
M. Wt: 389.5 g/mol
InChI Key: UFKIWJNFTICCEW-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- is a complex organic compound that features a phosphine oxide group bonded to a diphenyl structure, which is further connected to a pyrrolidinyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- typically involves the reaction of diphenylphosphine oxide with a suitable pyrrolidinyl propyl precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where diphenylphosphine oxide reacts with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction will produce the corresponding phosphine .

Mechanism of Action

The mechanism of action of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity .

Properties

CAS No.

51713-15-6

Molecular Formula

C25H28NOP

Molecular Weight

389.5 g/mol

IUPAC Name

1-(3-diphenylphosphoryl-3-phenylpropyl)pyrrolidine

InChI

InChI=1S/C25H28NOP/c27-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25(22-12-4-1-5-13-22)18-21-26-19-10-11-20-26/h1-9,12-17,25H,10-11,18-21H2

InChI Key

UFKIWJNFTICCEW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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